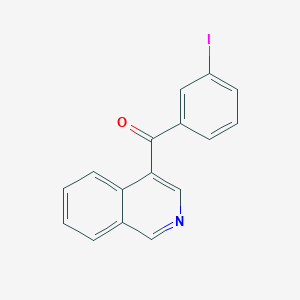

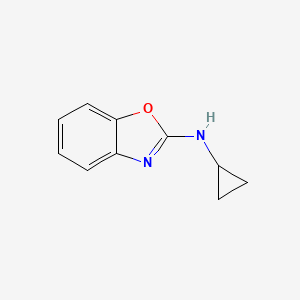

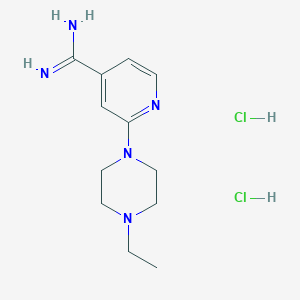

![molecular formula C12H10FNO3 B1532370 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione CAS No. 1258652-22-0](/img/structure/B1532370.png)

1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione

Übersicht

Beschreibung

1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are widely used by medicinal chemists to develop compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione is characterized by a pyrrolidine ring, a fluorophenyl group, and an oxoethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione include its empirical formula (C12H10FNO3), molecular weight (235.21), and its solid form . Its SMILES string is O=C1N(C(CC1)=O)CC(C(C=CC=C2)=C2F)=O .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, related to the queried compound, have been studied for their efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), exhibit good inhibitory action against carbon steel corrosion, with inhibition efficiency increasing with the concentration of the inhibitor (Zarrouk et al., 2015).

Synthesis of Amino Acids

1-[(4-Methylphenyl)oxy]pyrrolidine-2,5-dione, a compound structurally similar to the queried chemical, is utilized in a Lossen-type reaction with primary alcohols to efficiently synthesize Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA). This method demonstrates excellent yields and purities in a "one-pot" procedure (Cal et al., 2012).

Anti-HIV-1 Activity

Derivatives of 1H-pyrrole-2,5-dione have been modified to create compounds with significant anti-HIV-1 activities. These compounds, such as 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffolds, have shown promise in inhibiting HIV-1 integrase and exhibit low toxicity, with some showing potent anti-HIV-1 activities and high therapeutic indexes (Liu et al., 2016).

Fluorescence and Photoluminescent Applications

Soluble derivatives of diketo-pyrrolo-pyrroles, related to the queried compound, exhibit interesting absorption and fluorescence spectra in various solvents. These compounds show solvatochromism and are studied for their potential in photoluminescent applications, particularly in the visible and near-infrared region (Lun̆ák et al., 2011).

Antiviral and Antitumor Agents

Synthesis of pyrrolidine-2,5-dione hybrids has been investigated for their potential as antitumor agents. These hybrids have shown remarkable cytotoxic effects and antiproliferative activity in various cell lines, indicating their promise in developing potent and less toxic anticancer agents (Tilekar et al., 2020). Additionally, compounds like 6-(p-ethylphenyl)-5H-pyrrolo [3,4-b]pyridine-5,7-dione have demonstrated significant antiviral activity against influenza viruses (Rashan et al., 1989).

Polymer and Electronic Applications

Pyrrolo[3,4-c]pyrrole-1,4-dione units have been used in the synthesis of highly luminescent polymers with applications in electronics. These polymers exhibit strong fluorescence and are suitable for electronic applications due to their good solubility and processability (Zhang & Tieke, 2008).

Safety And Hazards

Zukünftige Richtungen

Pyrrolidine derivatives, including 1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione, continue to be of interest in drug discovery due to their versatile scaffold and potential for structural diversity . Future research may focus on exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

Eigenschaften

IUPAC Name |

1-[2-(2-fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(14)17/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXDXPYWRKWESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

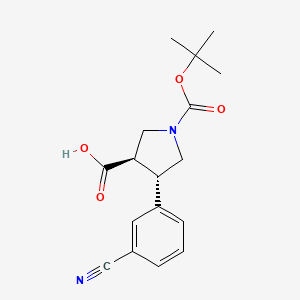

![2-[2-(2-furyl)pyrimidin-5-yl]-7-methyl-1H-benzimidazole](/img/structure/B1532288.png)

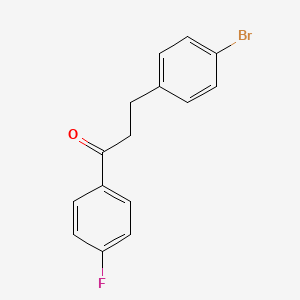

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)